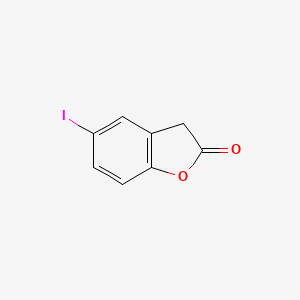

5-Iodobenzofuran-2(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5IO2 |

|---|---|

Molecular Weight |

260.03 g/mol |

IUPAC Name |

5-iodo-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C8H5IO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2 |

InChI Key |

UYQMJADZRDSINO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)I)OC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodobenzofuran 2 3h One and Its Precursors

Strategies for Benzofuranone Ring System Construction

The benzofuranone framework is a privileged heterocyclic motif found in numerous natural products and biologically active compounds. Its synthesis has been the subject of extensive research, leading to the development of several reliable methods.

Cyclization Reactions and Annulation Approaches to the Benzofuranone Framework

The construction of the benzofuran-2(3H)-one ring system is often achieved through the cyclization of appropriately substituted phenolic precursors. A common strategy involves the intramolecular cyclization of ortho-substituted phenols. For instance, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups can lead to the formation of substituted benzofuranones. This reaction proceeds through a Diels-Alder cycloaddition followed by a retro-cycloaddition cascade, allowing for the regioselective preparation of the benzofuranone core with predictable substitution patterns. oregonstate.edudntb.gov.ua

Another approach involves a [4+1] annulation reaction of ortho-substituted para-quinone methides with a suitable one-carbon component. This metal-free method provides a facile, one-pot synthesis of functionalized benzofuran-2(3H)-one derivatives under mild conditions. unicatt.it

| Starting Materials | Reagents and Conditions | Product | Yield |

| 3-Hydroxy-2-pyrone and a nitroalkene | AlCl₃, TFA, 120°C | Substituted benzofuran-2(3H)-one | Good |

| ortho-Substituted para-quinone methide and bromonitromethane | DDQ | Functionalized benzofuran-2(3H)-one | Moderate to Good (up to 72%) |

Palladium-Mediated Carboxylative Cyclization for Benzofuranone Derivatives

Palladium catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including benzofuranones. A notable method is the palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols. nih.gov This reaction introduces a carbonyl group and effects cyclization in a single step, providing access to 3-substituted-benzofuran-2(3H)-ones under mild conditions. The use of a carbon monoxide surrogate, such as N-formylsaccharin, circumvents the need for gaseous CO. nih.gov

The catalytic system typically involves a palladium source, a ligand, and an oxidant. This methodology exhibits good functional group tolerance, which is advantageous for the synthesis of complex molecules.

| Substrate | Catalyst System | CO Source | Product |

| Alkenylphenol | Pd(OAc)₂, Ligand, Oxidant | N-formylsaccharin | 3-Substituted-benzofuran-2(3H)-one |

Regioselective Iodination Techniques for the Benzofuranone Core

The introduction of an iodine atom at the C5-position of the benzofuranone ring requires methods that offer high regioselectivity. The electronic properties of the benzofuranone system, with the benzene (B151609) ring being relatively electron-rich, allow for electrophilic aromatic substitution.

Direct Iodination Methods on Pre-formed Benzofuranones

Direct iodination of a pre-formed benzofuran-2(3H)-one is a straightforward approach to introduce the iodine moiety. This typically involves the use of an electrophilic iodine source. Reagents such as N-iodosuccinimide (NIS) in the presence of a catalyst or an activating agent can be employed. The regioselectivity of the iodination is governed by the directing effects of the substituents on the benzene ring. In the case of an unsubstituted benzofuran-2(3H)-one, the substitution pattern is influenced by the electronic and steric factors of the bicyclic system. For targeted synthesis of the 5-iodo derivative, a precursor with a directing group at a suitable position might be necessary to achieve high regioselectivity.

| Substrate | Iodinating Agent | Conditions | Product |

| Benzofuran-2(3H)-one | N-Iodosuccinimide (NIS) | Acid catalyst, Solvent | Iodinated benzofuran-2(3H)-one |

Electrophilic Cyclization Reactions for Iodobenzofuran Synthesis

An alternative and powerful strategy for the synthesis of iodinated benzofurans is through the electrophilic cyclization of ortho-alkynylphenol derivatives. researchgate.netrsc.org This method constructs the furan (B31954) ring and introduces the iodine atom in a single, often highly regioselective, step. The reaction is initiated by the attack of an electrophilic iodine species (e.g., from I₂ or ICl) on the alkyne, forming a vinyl cation or an iodonium (B1229267) ion intermediate. Subsequent intramolecular attack by the phenolic oxygen leads to the cyclized product.

For the synthesis of a 5-iodobenzofuranone precursor, one could envision starting with a suitably substituted 4-iodophenol (B32979) derivative that bears an alkynyl group at the 2-position. The electrophilic cyclization would then proceed to form the iodinated benzofuran (B130515) ring. The choice of the alkyne substituent can influence the subsequent conversion to the benzofuran-2(3H)-one.

| Starting Material | Reagent | Product |

| o-Alkynylphenol | I₂ or ICl | 3-Iodobenzofuran |

Iododestannylation Reactions for introducing the Iodide Moiety

Iododestannylation is a valuable method for the regioselective introduction of iodine onto an aromatic ring. This reaction involves the cleavage of a carbon-tin bond by an electrophilic iodine source. To synthesize 5-Iodobenzofuran-2(3H)-one via this route, a precursor such as 5-(tributylstannyl)benzofuran-2(3H)-one would be required. This stannylated intermediate could potentially be prepared through palladium-catalyzed stannylation of a 5-halobenzofuran-2(3H)-one or by directed ortho-metalation of a suitable precursor followed by quenching with a tin electrophile.

The subsequent iododestannylation is typically a high-yielding reaction that proceeds with excellent regioselectivity, as the iodine atom precisely replaces the stannyl (B1234572) group.

| Precursor | Reagent | Product |

| 5-(Tributylstannyl)benzofuran-2(3H)-one | Iodine (I₂) | This compound |

Green Chemistry and Sustainable Synthetic Routes for Benzofuranone Systems

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzofuranone systems. nih.gov These approaches prioritize sustainability through methods such as catalyst-free reactions, the use of alternative energy sources, and the application of environmentally benign solvents. univ.kiev.uanih.gov

Catalyst-Free and Solvent-Free Methodologies

Catalyst-free and solvent-free reactions are cornerstones of green synthetic chemistry, minimizing waste and avoiding potentially toxic catalysts and volatile organic solvents. Research has demonstrated the feasibility of synthesizing dihydrobenzofuran derivatives under metal-free, microwave-irradiated, and solvent-free (neat) conditions. nih.gov In one such approach, substituted allylphenols are treated with diaryl diselenides using catalytic iodine and DMSO as an oxidant. nih.gov Another catalyst-free method involves a one-pot reaction of an equimolar mixture of an aniline, phenyl isothiocyanate, and a 2-bromoacetylbenzofuran in absolute ethanol, which proceeds without any catalyst to afford benzofuran derivatives in high yields. mdpi.com Furthermore, some tandem reactions leading to benzofuranones can be catalyzed by simple, metal-free reagents like trifluoromethanesulfonic acid (TfOH) or perchloric acid (HClO₄), offering a greener alternative to heavy metal catalysts. organic-chemistry.org Electrochemical methods also provide a non-catalyst route for creating new benzofuran derivatives in aqueous solutions, highlighting a fast, simple, and green synthetic pathway. jbiochemtech.com

Microwave and Ultrasound-Assisted Synthesis of Benzofuranones

The use of alternative energy sources like microwave irradiation and ultrasound sonication has proven effective in accelerating the synthesis of benzofuranones, often leading to higher yields and shorter reaction times compared to conventional heating methods. univ.kiev.uanih.gov

Microwave-assisted synthesis is recognized for its efficiency in synthesizing heterocyclic compounds. semanticscholar.org A method for producing benzofuran-3(2H)-ones under microwave conditions has been shown to provide the desired products in yields ranging from 43% to 58%. semanticscholar.orgnih.gov This technique facilitates rapid screening of reaction conditions and can significantly shorten reaction times. nih.govnih.gov One-pot, three-component microwave-assisted procedures have been developed for synthesizing highly functionalized benzofuran-2-carboxamides directly from commercially available building blocks without the need for a transition metal catalyst. kcl.ac.uk

Ultrasound-assisted synthesis is another green technique that enhances reaction rates and yields. The synthesis of 2-benzylidenebenzofuran-3(2H)-ones, also known as aurones, has been achieved through the oxidative cyclization of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones under ultrasonic irradiation, offering a faster reaction and higher yields than conventional methods. univ.kiev.uaresearchgate.net Similarly, benzofuran-oxadiazole molecules have been synthesized using ultrasonic irradiation, a method that is significantly faster and higher-yielding than conventional approaches. semanticscholar.org One-pot synthesis of 2-substituted benzofurans has also been successfully developed using ultrasound irradiation. nih.gov

Utilization of Environmentally Benign Solvents (e.g., Polyethylene (B3416737) Glycol)

The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a key goal of green chemistry. While the direct use of polyethylene glycol (PEG) as a solvent for the primary synthesis of the benzofuranone core is not extensively documented in the provided sources, the principle of using greener solvents is well-established. PEG and its derivatives are often used to create amphiphilic copolymers for applications like controlled-release formulations of benzofuran-based compounds. researchgate.net The synthesis of such PEG derivatives often employs versatile and green-friendly routes. rsc.orgmdpi.comnih.gov For the synthesis of the benzofuran ring itself, sustainable protocols using water as a solvent, without the need for organic co-solvents, have been developed, demonstrating the viability of replacing traditional solvents. organic-chemistry.org

Comparative Analysis of Synthetic Efficiency and Yields for this compound Production

Evaluating the efficiency of different synthetic routes is critical for selecting an optimal method for producing this compound. This analysis considers factors such as reaction time, yield, and adherence to green chemistry principles. While specific yield data for this compound is not always available, a comparison can be drawn from the synthesis of the general benzofuranone framework.

Ultrasound and microwave-assisted methods consistently demonstrate advantages over conventional heating. univ.kiev.uaresearchgate.net For instance, the ultrasound-assisted synthesis of 2-benzylidenebenzofuran-3(2H)-ones is noted for its high yields and significantly reduced reaction times. univ.kiev.uaresearchgate.net Similarly, microwave-assisted synthesis of benzofuran-3(2H)-ones, while providing moderate yields (43-58%), offers a rapid and facile pathway. semanticscholar.orgnih.gov One-pot ultrasound-assisted synthesis of 2-substituted benzofurans also reports good yields. nih.gov

Catalyst-free and metal-free systems offer significant green advantages. A metal-free tandem reaction catalyzed by HClO₄ can produce 3,3-diaryl benzofuranones in high yields. organic-chemistry.org Iodocyclization reactions, which would be highly relevant for synthesizing an iodinated compound, can proceed rapidly at room temperature, yielding benzofuran derivatives in very high yields (84-100%). medcraveonline.com

The following table provides a comparative overview of different green and conventional approaches for the synthesis of benzofuranone and related benzofuran systems.

| Synthetic Method | Key Features | Typical Yields | Advantages | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Synthesis | Oxidative cyclization of chalcones | High | Faster reaction, higher yields than conventional methods | univ.kiev.uaresearchgate.net |

| Microwave-Assisted Synthesis | Cyclization of benzoate (B1203000) substrates | 43-58% | Short reaction times, facile procedure | semanticscholar.orgnih.gov |

| Tandem Oxidative Coupling/Cyclization | PIDA-mediated reaction of hydroquinones and β-dicarbonyls | Up to 96% | High atom economy, direct C-H functionalization | researchgate.net |

| Iodocyclization | Reaction of ethoxyethyl ether-substituted alkynes | 84-100% | Extremely fast (seconds), mild conditions, high yields | medcraveonline.com |

| Catalyst-Free/Solvent-Free Synthesis | Microwave-irradiated reaction of allylphenols | Good | Eco-friendly, avoids toxic catalysts and solvents | nih.gov |

Chemical Reactivity and Transformations of 5 Iodobenzofuran 2 3h One

Reactivity at the Iodide Moiety of 5-Iodobenzofuran-2(3H)-one

The primary site of reactivity on the this compound molecule, for the purposes of synthetic diversification, is the carbon-iodine (C-I) bond. The iodine atom is an excellent leaving group, making this position susceptible to a range of metal-catalyzed and nucleophilic substitution reactions.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, offers a powerful toolkit for functionalizing the C-I bond of this compound. These reactions are characterized by their high efficiency and tolerance for various functional groups.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, specifically for creating biaryl structures. libretexts.orgnih.gov This palladium-catalyzed reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.orgharvard.edu For this compound, this reaction facilitates the introduction of various aryl or heteroaryl groups at the 5-position. The general catalytic cycle involves an oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the arylated product and regenerate the catalyst. libretexts.org While specific studies on this compound are not extensively documented in readily available literature, the reaction conditions are well-established for similar iodoaryl substrates. A typical Suzuki-Miyaura reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, which can range from organic solvents like toluene (B28343) or dioxane to aqueous mixtures. chegg.commdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling The following table is a generalized representation based on common practices for iodoaryl compounds, as specific data for this compound is not detailed in the searched literature.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-100 |

| PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 90-120 |

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.net The reaction of this compound with various terminal alkynes under Sonogashira conditions would yield 5-alkynylbenzofuran-2(3H)-ones. These products can serve as precursors for more complex structures, including heterocycles and conjugated systems. organic-chemistry.orgdntb.gov.ua The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) complex that has been formed via oxidative addition of the this compound. nih.gov

Table 2: General Conditions for Sonogashira Coupling This table illustrates typical conditions for Sonogashira reactions involving aryl iodides, as specific examples for this compound were not found in the provided search results.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / Piperidine | THF or DMF | 25-70 |

| Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene | 50-100 |

| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 80-110 |

The Heck reaction provides a method for the arylation or vinylation of alkenes. libretexts.org In the context of this compound, it would react with various alkenes in the presence of a palladium catalyst and a base to form 5-alkenylbenzofuran-2(3H)-ones. nih.gov The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. libretexts.orgmdpi.com The regioselectivity of the alkene insertion is often a key consideration in these reactions. mdpi.com

Table 3: Typical Heck Reaction Conditions The following table presents generalized conditions for Heck reactions with aryl iodides, as specific research on this compound was not identified.

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile or DMF | 80-140 |

| Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 100-150 |

| Herrmann's catalyst | - | NaOAc | NMP | 120-160 |

Beyond the "big three" cross-coupling reactions, the iodide moiety of this compound is amenable to other transition metal-mediated transformations. These can include reactions like the Buchwald-Hartwig amination for the formation of C-N bonds, cyanation reactions to introduce a nitrile group, and various carbonylation reactions. nih.gov Each of these transformations typically requires a specific palladium, copper, or nickel catalyst system and tailored reaction conditions to achieve the desired functionalization at the C-5 position. For instance, a palladium-catalyzed carbonylation could convert the iodide into an ester, amide, or carboxylic acid functionality, significantly expanding the synthetic utility of the starting material.

Nucleophilic Substitution Reactions Involving the Carbon-Iodine Bond

While metal-catalyzed reactions are predominant, the carbon-iodine bond on an aromatic ring can, under certain conditions, undergo nucleophilic aromatic substitution (SNAr). However, for a standard SNAr reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov The benzofuran-2(3H)-one core itself possesses some electron-withdrawing character, but it may not be sufficient to facilitate SNAr reactions with a wide range of common nucleophiles under mild conditions. Reactions of this type often require harsh conditions (high temperatures and pressures) or the use of highly potent nucleophiles. Palladium-catalyzed nucleophilic substitution, such as the Tsuji-Trost reaction, provides a milder alternative for introducing nucleophiles, although these are more commonly applied to allylic systems rather than aryl halides directly. unicatt.it

Radical Reactions and Reductive Pathways of the Iodide

The carbon-iodine (C-I) bond in this compound is a key site for radical reactions. Aryl iodides are well-known precursors for radical intermediates due to the relative weakness of the C-I bond. These reactions offer a pathway for forming new carbon-carbon and carbon-heteroatom bonds. For instance, heteroatom anions can function as single-electron donors (SEDs) to initiate radical processes for the synthesis of 3-substituted benzofurans. nih.gov While this specific example involves a 2-iodophenyl ether precursor, the underlying principle of initiating a radical reaction at the C-I bond is applicable. nih.gov Such transformations can lead to the formation of complex molecules bearing heteroatomic functionalities, which have potential applications in organic synthesis and the development of new pesticides. nih.gov

Reductive pathways for the iodide substituent are also significant. The C-I bond can be cleaved under various reductive conditions, replacing the iodine atom with a hydrogen atom (hydrodeiodination) or facilitating coupling reactions. This reactivity is fundamental in synthetic chemistry for modifying aromatic scaffolds.

Reactivity of the Lactone Moiety in Benzofuran-2(3H)-one

The lactone ring in the benzofuran-2(3H)-one scaffold is a cyclic ester and, as such, is susceptible to reactions typical of this functional group. These include ring-opening, reduction of the carbonyl group, and reactions at the C-3 position, which is alpha to the carbonyl.

The lactone moiety can undergo nucleophilic acyl substitution, leading to the opening of the five-membered ring. This class of reactions provides a route to 2-hydroxyphenylacetic acid derivatives.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the lactone can be hydrolyzed to the corresponding (2-hydroxy-5-iodophenyl)acetic acid. The reverse reaction, intramolecular lactonization of (ortho-hydroxy)aryl acetic acids, is a common method for synthesizing the benzofuran-2(3H)-one scaffold. royalsocietypublishing.org Benzofuran-2-ones have been noted to be less stable in aqueous solutions compared to analogous acyclic esters. nih.gov

Aminolysis: Reaction with amines results in the formation of (2-hydroxy-5-iodophenyl)acetamides.

Alcoholysis: In the presence of an alcohol, the lactone ring can be opened to yield the corresponding alkyl (2-hydroxy-5-iodophenyl)acetate.

These ring-opening reactions are pivotal for transforming the benzofuranone core into other valuable phenolic derivatives. researchgate.net

The carbonyl group of the lactone can be reduced using various reducing agents. wikipedia.org The outcome of the reduction depends on the strength of the reagent used.

Reduction to Diol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the lactone to the corresponding diol, 2-(hydroxymethyl)-4-iodophenol.

Partial Reduction: Under controlled conditions or with milder reagents, it may be possible to achieve partial reduction to a lactol (a cyclic hemiacetal).

These reductions transform the core structure, providing access to different classes of compounds. For example, the reduction of related benzofuranones with hydride reagents has been shown to lead to rearrangements and ring expansions, forming complex structures like tetrahydrofurobenzofurans. researchgate.net

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| Lactone | Lithium aluminum hydride (LiAlH₄) | Diol | wikipedia.org |

| Ketone (general) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol | gctlc.org |

| Cyclopentanone | H₂/Nickel Catalyst | Secondary Alcohol (Cyclopentanol) | youtube.com |

| 5-Hydroxy-3-methyl-3H-benzofuran-2-one | Hydrides | Rearranged/Ring-Expanded Products | researchgate.net |

The methylene (B1212753) group at the C-3 position is activated by the adjacent carbonyl group, making its protons acidic. nih.gov This allows for the formation of an enolate intermediate under basic conditions, which can then react with various electrophiles.

Alkylation: The enolate can be alkylated using alkyl halides.

Aldol (B89426) Condensation: The enolate can participate in aldol condensation reactions with aldehydes or ketones to form 3-(hydroxyalkyl) derivatives.

Michael Addition: As a nucleophile, the enolate can undergo Michael addition to α,β-unsaturated carbonyl compounds.

These reactions enable the introduction of a wide range of substituents at the C-3 position, significantly increasing the structural diversity of accessible benzofuranone derivatives. One-pot domino syntheses involving Michael addition and subsequent lactonization have been developed to create 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.org

Electrophilic Aromatic Substitution on the Benzofuranone Core

A highly relevant example is the nitration of the parent 3H-benzofuran-2-one, which yields 5-nitro-1-benzofuran-2(3H)-one when treated with nitric acid in acetic anhydride. nih.gov This demonstrates that the C-5 position is activated towards electrophilic attack. For this compound, the C-5 position is already occupied. The directing effects of the substituents would need to be carefully considered for further substitutions. The lactone moiety deactivates the ring, but substitution is still possible under appropriate conditions. Other common electrophilic aromatic substitutions include halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Nitration | 65% Nitric Acid, Acetic Anhydride | 5-nitro-1-benzofuran-2(3H)-one | nih.gov |

| Bromination | Bromine | Bromo-substituted benzofuran (B130515) derivatives | elsevierpure.comrsc.org |

| Formylation | Vilsmeier reagent (DMF/POCl₃) | Formyl-substituted benzofuran derivatives | elsevierpure.comrsc.orgresearchgate.net |

| Acylation | Acyl chloride/Lewis Acid | Acyl-substituted benzofuran derivatives | elsevierpure.comrsc.org |

Complex Transformations and Scaffold Modifications of this compound

Beyond the fundamental reactions of its individual functional groups, this compound can serve as a substrate for more complex transformations that modify the entire molecular scaffold. The presence of the aryl iodide is particularly advantageous for transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The C-I bond is an excellent handle for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the formation of C-C, C-O, and C-N bonds, enabling the attachment of aryl, alkyl, vinyl, alkynyl, and amino groups at the C-5 position.

Domino Reactions: The molecule can be designed to participate in domino or cascade reactions, where a single synthetic operation generates significant molecular complexity. For example, a reaction initiated at one site (e.g., the lactone) could trigger a subsequent transformation on the aromatic ring or vice versa. Research has shown the possibility of obtaining various phenolic derivatives through domino reactions involving an initial Friedel-Crafts alkylation followed by intramolecular lactonization. nih.gov

Ring-Opening/Recyclization: As mentioned, the benzofuran ring itself can undergo cleavage. Iron-catalyzed C-H annulation strategies have been developed that proceed through a cascade involving C-H alkylation and benzofuran ring-opening to form highly functionalized isoquinolones. researchgate.net

These advanced synthetic methods significantly expand the utility of this compound as a building block for constructing novel and complex molecular architectures.

Advanced Spectroscopic and Structural Characterization of 5 Iodobenzofuran 2 3h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone technique for the definitive structural assignment of organic molecules. Through the analysis of various NMR experiments, the connectivity of atoms and the electronic environment of each nucleus within 5-Iodobenzofuran-2(3H)-one can be meticulously mapped out.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound, a combination of one-dimensional and two-dimensional NMR experiments are utilized. rsc.org These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.gov

The COSY experiment is instrumental in identifying proton-proton coupling networks, revealing which protons are spatially close to one another within the molecule. For instance, correlations observed in the COSY spectrum would confirm the connectivity of adjacent protons on the benzofuran (B130515) ring system. rsc.org

The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons. nih.gov This is a crucial step in building the carbon framework of the molecule.

Further structural information is gleaned from the HMBC spectrum, which reveals long-range correlations between protons and carbons (typically over two to three bonds). researchgate.net These correlations are vital for connecting different fragments of the molecule and confirming the positions of quaternary carbons and substituents, such as the iodine atom and the carbonyl group. rsc.org For example, an HMBC correlation between the protons on the methylene (B1212753) group (C3) and the carbonyl carbon (C2) would definitively place the carbonyl group within the five-membered ring.

Interactive Data Table: Expected NMR Correlations for this compound

| Technique | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | Correlations between adjacent aromatic protons (e.g., H-6 and H-7). | Confirms proton connectivity on the benzene (B151609) ring. |

| HSQC | Correlation between H-3 protons and C-3 carbon. Correlation between aromatic protons and their directly attached carbons. | Directly assigns carbon signals based on attached protons. |

| HMBC | Correlation from H-3 protons to C-2 (carbonyl) and C-3a. Correlations from aromatic protons to adjacent and quaternary carbons. | Confirms the placement of the carbonyl group and the fusion of the rings. Establishes the position of the iodine substituent. |

The chemical shifts (δ) of the proton and carbon nuclei in the NMR spectra provide valuable information about their local electronic environments. The presence of the electron-withdrawing iodine atom and the carbonyl group significantly influences the chemical shifts of nearby nuclei. For instance, the aromatic protons and carbons ortho and para to the iodine atom are expected to be deshielded and appear at a lower field (higher ppm value) in the spectrum.

Coupling constants (J), which measure the interaction between neighboring nuclei, offer insights into the dihedral angles and connectivity of atoms. organicchemistrydata.org For the aromatic protons, the magnitude of the coupling constants (ortho, meta, and para) helps to confirm their relative positions on the benzene ring. Analysis of these parameters allows for a detailed understanding of the electronic and steric effects within the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular formula of a compound and for gaining insights into its structural features through the analysis of its fragmentation patterns. youtube.com

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation. nih.gov The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for benzofuran derivatives often involve the loss of small neutral molecules such as carbon monoxide (CO) or the cleavage of the furan (B31954) ring. core.ac.uknih.gov The presence of the iodine atom will also influence the fragmentation pattern, potentially leading to the loss of an iodine radical or other iodine-containing fragments. The study of these pathways can help to corroborate the structure determined by NMR spectroscopy. mdpi.com

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

The arrangement of molecules in the crystal lattice is governed by various intermolecular interactions. mdpi.com In the case of this compound, the presence of the iodine atom introduces the possibility of halogen bonding. rsc.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophilic region on an adjacent molecule, such as the oxygen atom of the carbonyl group. tuni.fi The crystal structure would reveal the presence and geometry of any such interactions.

Additionally, weak C—H···O hydrogen bonds may also play a role in stabilizing the crystal packing, where a hydrogen atom on one molecule interacts with an oxygen atom on a neighboring molecule. nih.gov The comprehensive analysis of these intermolecular forces is crucial for understanding the solid-state properties of the compound. mdpi.com

Interactive Data Table: Crystallographic and Intermolecular Interaction Data

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal structure. |

| Bond Lengths and Angles | Provides precise measurements of the molecular geometry. |

| Halogen Bond Distance (I···O) | Indicates the presence and strength of halogen bonding interactions. |

| Hydrogen Bond Distances (C-H···O) | Reveals the presence and strength of weak hydrogen bonding interactions. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the identification of functional groups within a molecular structure. These methods probe the vibrational motions of atoms and bonds, which occur at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes, provided these vibrations induce a change in the molecular dipole moment. rsc.orglibretexts.org This absorption provides a characteristic spectrum that acts as a molecular fingerprint.

The structure of this compound contains several distinct functional groups whose vibrational frequencies can be predicted based on established correlation tables and data from analogous structures. The key vibrational modes anticipated for this molecule include the stretching of the lactone carbonyl group (C=O), the stretching of aromatic carbon-carbon double bonds (C=C), carbon-oxygen (C-O) single bond stretches, and vibrations of the carbon-iodine (C-I) bond.

The most prominent absorption band in the infrared spectrum is expected to be from the carbonyl (C=O) stretching vibration of the five-membered lactone ring (a γ-lactone). Due to the inherent ring strain in a five-membered ring system, this stretching frequency is typically elevated compared to acyclic esters or larger lactone rings. msu.edu It is expected to appear in the range of 1780-1820 cm⁻¹. The aromatic ring gives rise to characteristic C=C stretching absorptions in the 1450-1620 cm⁻¹ region. The stretching vibrations for the aryl ether C-O bond and the ester C-O bond are expected in the 1000-1300 cm⁻¹ region. The C-H bonds of the aromatic ring and the aliphatic CH₂ group will also show distinct stretching and bending vibrations. The stretching vibration of the carbon-iodine (C-I) bond is expected to occur at a low frequency, typically in the fingerprint region below 600 cm⁻¹.

The expected vibrational frequencies for the primary functional groups of this compound are summarized in the table below.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table presents predicted frequency ranges based on standard spectroscopic principles for the identified functional groups.

| Functional Group | Type of Vibration | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C=O (γ-Lactone) | Stretch | 1780 - 1820 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1620 | Medium to Weak |

| C-O (Ester/Ether) | Stretch | 1000 - 1300 | Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic, CH₂) | Stretch | 2850 - 2960 | Medium to Weak |

| C-I (Iodo-Aryl) | Stretch | 480 - 600 | Medium to Strong |

Electronic Spectroscopy (UV-Vis) for Chromophore Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org This technique provides valuable information about the chromophores—the parts of a molecule responsible for its color, or more broadly, its electronic absorption. The chromophore in this compound comprises the entire conjugated system of the iodinated benzofuran scaffold fused with the α,β-unsaturated lactone.

The electronic spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions. The highly conjugated benzofuranone system will give rise to intense π → π* transitions, typically observed at shorter wavelengths (higher energy). The presence of the carbonyl group introduces the possibility of a lower-energy, lower-intensity n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.

Based on studies of related benzofuran structures, the primary absorption bands for this compound are expected to appear in the ultraviolet region. researchgate.net The main absorption features would likely consist of two principal π → π* bands. The iodine substituent, being a heavy atom and an auxochrome, can influence the absorption profile. It can cause a bathochromic (red) shift in the absorption maxima compared to the non-substituted benzofuranone due to its electronic effects and potential to participate in charge-transfer interactions. The weak n → π* transition of the carbonyl group may be observed as a shoulder on the tail of the main absorption bands, or it could be obscured by the more intense π → π* transitions.

The anticipated electronic transitions and their corresponding absorption maxima (λmax) are detailed in the table below.

Table 2: Predicted Electronic Transitions for this compound This table outlines the expected electronic transitions and approximate absorption maxima based on the compound's chromophoric system and data from analogous structures.

| Transition Type | Chromophore | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | Benzene ring | ~240 - 260 | High ( > 10,000) |

| π → π | Conjugated Benzofuranone System | ~280 - 310 | High ( > 10,000) |

| n → π* | Carbonyl Group (C=O) | ~320 - 350 | Low ( < 1,000) |

Computational and Theoretical Investigations of 5 Iodobenzofuran 2 3h One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to predict molecular geometries, electronic structures, and various chemical properties. For a molecule like 5-Iodobenzofuran-2(3H)-one, DFT methods, particularly using hybrid functionals such as B3LYP in conjunction with basis sets like 6-311G(d,p), are well-suited to provide a balance between computational cost and accuracy. mdpi.com These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule.

The electronic properties of this compound are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net

| Parameter | Illustrative Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation for this type of molecule.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. The MESP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In a computed MESP map of this compound, the most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The aromatic ring would exhibit a moderately negative potential characteristic of π-systems. In contrast, the hydrogen atoms on the aromatic ring and the methylene (B1212753) group (C3) would show regions of positive potential. The carbonyl carbon atom would be a site of significant positive potential, marking it as a primary center for nucleophilic attack.

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. idc-online.com The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. To improve accuracy, these calculations are often performed using a solvent model, such as the Polarizable Continuum Model (PCM), to account for environmental effects. rsc.org For this compound, distinct chemical shifts would be predicted for the aromatic protons, influenced by the anisotropic effects of the fused ring system and the electronic influence of the iodine and ester functionalities, as well as for the unique methylene protons at the C3 position.

| Atom | Illustrative Predicted Chemical Shift (ppm) |

| H (Aromatic) | 7.2 - 7.8 |

| H (Methylene, C3) | 3.5 - 4.0 |

| C (Carbonyl, C2) | 170 - 175 |

| C (Aromatic, C5-I) | 90 - 95 |

| C (Methylene, C3) | 30 - 35 |

Note: These are representative chemical shift ranges expected for the molecular scaffold and are not based on published calculations for this specific compound.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. cnr.it The primary electronic transition for this compound would likely be a π → π* transition associated with the conjugated system, with its energy being directly related to the HOMO-LUMO gap. mdpi.com

| Transition | Illustrative λmax (nm) | Illustrative Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 295 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 250 | 0.15 | HOMO-1 → LUMO (π → π) |

Note: The data presented is hypothetical, illustrating the typical output from a TD-DFT calculation.

Infrared (IR) Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. The calculated frequencies are often systematically higher than experimental values and are typically scaled by a known factor (e.g., ~0.96) to improve agreement. rsc.org For this molecule, a strong absorption band corresponding to the C=O stretching vibration of the lactone ring would be a dominant feature, typically predicted in the 1750-1800 cm⁻¹ region. Other characteristic vibrations would include aromatic C-H stretches, C-O stretches, and a low-frequency C-I stretching mode.

| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Methylene C-H Stretch | 2900 - 3000 |

| C=O Stretch (Lactone) | 1785 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch | 1050 - 1250 |

| C-I Stretch | 500 - 600 |

Note: These values are illustrative of typical frequency ranges for the specified functional groups.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. The benzofuran-2(3H)-one core is a bicyclic system that is largely planar and rigid. Studies on similar structures, such as 5-Nitro-1-benzofuran-2(3H)-one and 5-Methoxy-2-benzofuran-1(3H)-one, show that the fused ring system is essentially planar. researchgate.netresearchgate.net For this compound, computational geometry optimization would likely confirm a planar or near-planar conformation as the global energy minimum. A potential energy surface (PES) scan, performed by systematically varying key dihedral angles, would be used to explore non-planar conformations. However, given the structural rigidity, any deviation from planarity is expected to be associated with a significant energy penalty.

Reaction Mechanism Studies and Transition State Analysis for Transformations of the Compound

DFT calculations are a powerful tool for investigating reaction mechanisms, providing detailed insights into the energy profiles of chemical transformations. pku.edu.cn This involves locating the geometries and energies of reactants, products, intermediates, and, crucially, transition states (TS). The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier for the reaction.

A potential reaction for theoretical study could be the nucleophilic addition to the carbonyl carbon of the lactone. A computational investigation would model the approach of a nucleophile (e.g., hydroxide) to the carbonyl group, map the reaction coordinate, and identify the transition state leading to the tetrahedral intermediate. This analysis would provide the activation energy and reaction enthalpy, clarifying the reaction's feasibility and kinetics. Such studies have been performed on related furan (B31954) systems to understand their cycloaddition reactions and rearrangements. pku.edu.cnmdpi.com

Molecular Dynamics Simulations (if relevant to non-biological interactions or solvent effects)

Molecular Dynamics (MD) simulations can be used to study the behavior of molecules over time, providing insights into their dynamic properties and interactions with their environment, such as a solvent. rsc.org For this compound, MD simulations would be relevant for understanding how solvent molecules organize around the solute. By simulating the compound in a box of explicit solvent molecules (e.g., water, methanol, or DMSO), one could analyze the solvation shell structure and calculate properties like radial distribution functions. This information is valuable for understanding solvent effects on spectroscopy and reactivity, which can be significant for polar molecules. researchgate.net The simulations would reveal preferential interaction sites, such as hydrogen bonding between a protic solvent and the carbonyl oxygen, providing a more dynamic and realistic picture than implicit solvent models like PCM.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. These models establish a mathematical correlation between calculated molecular descriptors and experimentally observed properties. For this compound, while specific, non-biological QSPR models are not extensively documented in dedicated studies, the principles of QSPR can be applied by analyzing its key molecular descriptors calculated through computational methods like Density Functional Theory (DFT). These descriptors provide insight into the molecule's behavior and its non-biological properties.

The core of a QSPR study lies in the numerical descriptors that quantify various aspects of a molecule's structure. These can be broadly categorized into constitutional, topological, geometric, and quantum-chemical descriptors. frontiersin.orgfrontiersin.org Quantum-chemical descriptors, in particular, are derived from the electronic structure of the molecule and are powerful predictors of physicochemical properties and reactivity. nih.govscribd.com

Key Molecular Descriptors and Their Relevance

For this compound, several quantum-chemical descriptors are crucial for understanding its properties. The presence of the fused aromatic-lactone system and the heavy iodine atom significantly influences its electronic distribution and, consequently, its physical properties.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental descriptors. EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. nih.govdergipark.org.tr The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and polarizability. A smaller gap generally suggests higher reactivity and greater polarizability. dergipark.org.tr The introduction of an iodine atom, a polarizable halogen, into the benzofuranone scaffold is expected to modulate these frontier orbital energies compared to the unsubstituted parent compound.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting intermolecular interactions. researchgate.net In this compound, the carbonyl oxygen is expected to be a site of negative potential, while the region around the iodine atom can exhibit a "sigma-hole," a region of positive electrostatic potential, which can lead to halogen bonding. nih.gov

Research Findings and Data

While a direct QSPR model correlating these descriptors to specific physical properties (e.g., boiling point, solubility) of this compound is not available in the literature, computational studies on related benzofuran (B130515) and halogenated aromatic structures provide a basis for estimating these values. researchgate.netresearchgate.net DFT calculations are a common method for obtaining these descriptors. researchgate.netmdpi.com

The following table presents representative theoretical values for key molecular descriptors pertinent to a QSPR analysis of this compound, based on data from computational studies of analogous structures. These values are illustrative and would be the input for developing a formal QSPR model.

| Molecular Descriptor | Symbol | Typical Calculated Value (Arbitrary Units/eV) | Physicochemical Relevance |

|---|---|---|---|

| Energy of HOMO | EHOMO | -6.5 to -7.5 eV | Electron-donating ability, Ionization potential nih.gov |

| Energy of LUMO | ELUMO | -1.0 to -2.0 eV | Electron-accepting ability, Electron affinity nih.gov |

| HOMO-LUMO Gap | ΔE | 4.5 to 5.5 eV | Chemical reactivity, Kinetic stability dergipark.org.tr |

| Polarizability | α | ~150-170 a.u. | Intermolecular dispersion forces, Refractive index researchgate.net |

| Dipole Moment | µ | ~2.5-3.5 Debye | Molecular polarity, Solubility in polar solvents frontiersin.org |

A formal QSPR study would use these calculated descriptors for a series of related compounds and employ statistical methods, such as multiple linear regression, to build a predictive equation. For instance, a model to predict the boiling point (BP) might take the form:

BP = c0 + c1(α) + c2(µ) + ...

Where cn are coefficients determined from the regression analysis. Such a model, once validated, could predict the properties of new, unsynthesized compounds within the same chemical class. The analysis of these quantum descriptors forms the foundation of understanding the relationship between the structure of this compound and its physical properties, which is the central goal of QSPR. frontiersin.orgfrontiersin.org

Applications of 5 Iodobenzofuran 2 3h One in Chemical Synthesis and Materials Science Non Biological

As a Versatile Building Block and Synthetic Intermediate in Organic Synthesis

5-Iodobenzofuran-2(3H)-one is a valuable intermediate in organic synthesis, primarily due to the reactivity of the aryl iodide moiety. This functional group is a prime substrate for palladium- and copper-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the straightforward introduction of a wide range of substituents at the 5-position of the benzofuranone core.

The utility of halogenated benzofurans as precursors is well-documented. For instance, various 2,3-disubstituted benzofurans are efficiently synthesized from 2-iodophenols and terminal acetylenes through Sonogashira coupling followed by cyclization. nih.govorganic-chemistry.org This established reactivity pattern underscores the potential of this compound to undergo similar transformations, providing access to a diverse library of derivatives.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | 5-Arylbenzofuran-2(3H)-ones |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | C(sp²)-C(sp) | 5-Alkynylbenzofuran-2(3H)-ones |

| Heck Coupling | Alkene | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | C(sp²)-C(sp²) | 5-Vinylbenzofuran-2(3H)-ones |

| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C(sp²)-N | 5-Aminobenzofuran-2(3H)-ones |

Precursor for Complex Heterocyclic Compounds

The benzofuran (B130515) nucleus is a foundational element for a vast array of more complex heterocyclic structures. ijrar.com By leveraging the reactivity of the C-I bond, this compound can be elaborated into polycyclic and multi-heterocyclic systems. For example, a Sonogashira coupling with a terminal alkyne bearing another functional group can be followed by an intramolecular cyclization to build an additional ring fused to the benzofuran core. researchgate.net This strategy allows for the creation of novel, rigid molecular scaffolds.

Furthermore, the initial cross-coupling product can serve as an intermediate for subsequent transformations. An aryl group introduced via a Suzuki reaction could carry a nitro or ester function, which can then be chemically modified to construct another heterocyclic ring, such as an indole (B1671886) or a quinoline, attached to the benzofuranone system. The synthesis of novel pyrazole (B372694) derivatives from a 5-bromobenzofuran (B130475) precursor highlights the potential of such halogenated intermediates in constructing diverse heterocyclic compounds. researchgate.net

Synthesis of Advanced Intermediates for Functional Molecules

Benzofuran-2(3H)-one derivatives are recognized as crucial intermediates in the synthesis of larger, functional molecules, including pharmaceuticals. nih.gov The 5-iodo derivative is particularly strategic for building advanced intermediates where precise substitution is required. Cross-coupling reactions can attach complex side chains or key fragments that are essential for the final molecule's function.

For instance, the synthesis of molecules for materials science often requires the assembly of donor and acceptor units. This compound can be coupled with electron-rich or electron-poor aromatic boronic acids to create intermediates with tailored electronic properties. These intermediates can then be further functionalized or incorporated into larger systems designed for applications in organic electronics or as chemical sensors.

Potential in Polymer Chemistry and Functional Material Development

The development of functional organic materials, particularly those with specific electronic or optical properties, relies on the design of novel π-conjugated systems. rsc.orgresearchgate.net The rigid, planar structure of the benzofuran core makes it an attractive component for such materials.

Incorporation into π-Conjugated Systems

This compound is an ideal monomer or precursor for synthesizing π-conjugated polymers. The aryl iodide can readily participate in step-growth polymerization reactions. For example, a Yamamoto or Suzuki polycondensation reaction using a di-boronic acid or by self-coupling could lead to polymers where the benzofuranone unit is a recurring part of the polymer backbone.

The incorporation of the benzofuranone moiety can influence the polymer's electronic properties, such as its HOMO/LUMO energy levels and band gap, which are critical for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The lactone carbonyl group, being electron-withdrawing, can impart specific electronic characteristics and influence intermolecular packing in the solid state.

| Polymerization Method | Co-monomer / Conditions | Resulting Polymer Backbone Feature |

|---|---|---|

| Suzuki Polycondensation | Aromatic Diboronic Ester | Alternating copolymer with benzofuranone and aromatic units |

| Sonogashira Polycondensation | Aromatic Di-alkyne | Polymer containing alternating benzofuranone and alkyne units |

| Yamamoto Coupling | Self-coupling with Ni(0) catalyst | Homopolymer of poly(benzofuran-2(3H)-one) |

Design of Novel Scaffolds for Materials Research

Beyond linear polymers, this compound can be used to construct discrete, well-defined scaffolds for materials research. By performing sequential, site-selective cross-coupling reactions, it is possible to build dendrimers or star-shaped molecules with a benzofuranone core. These novel three-dimensional structures can exhibit unique photophysical properties and may find use in applications such as light-harvesting systems or as host molecules in supramolecular chemistry. The ability to functionalize the 5-position allows for the tuning of solubility, processability, and solid-state morphology, which are all critical parameters for the performance of organic materials.

Role in Catalyst Development (e.g., as a Ligand Component or Precursor)

While specific examples are not yet prevalent in the literature, the structure of this compound suggests a potential role in the development of novel catalysts, particularly as a precursor to specialized ligands. Heterocyclic compounds are ubiquitous in coordination chemistry, where they serve as ligands for transition metal catalysts.

The oxygen atoms within the benzofuranone structure—specifically the ether oxygen and the carbonyl oxygen of the lactone—possess lone pairs of electrons that could coordinate to a metal center. By chemically modifying this compound, for example, by introducing phosphine (B1218219) or nitrogen-based donor groups via cross-coupling, new bidentate or tridentate ligands could be synthesized. Such ligands could create a unique steric and electronic environment around a metal catalyst, potentially leading to enhanced activity or selectivity in various chemical transformations. The rigid benzofuranone backbone could enforce a specific geometry on the ligand, which is a key strategy in the design of asymmetric catalysts.

Future Research Directions and Unexplored Avenues for 5 Iodobenzofuran 2 3h One

Development of Novel and More Sustainable Synthetic Methodologies

Future research into the synthesis of 5-Iodobenzofuran-2(3H)-one is poised to embrace the principles of green chemistry, moving beyond traditional batch processes to more efficient and environmentally benign methods. The development of sustainable synthetic routes is crucial for unlocking the full potential of this compound by ensuring its accessible and responsible production.

One of the most promising avenues lies in the adaptation of continuous-flow synthesis . This technology offers significant advantages over conventional batch methods, including enhanced reaction control, improved safety, and greater scalability. For the synthesis of this compound, a flow-based approach could enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. Future work could focus on designing integrated flow systems that combine the key reaction steps, such as the iodination of a benzofuranone precursor or the cyclization of an appropriately substituted phenol, into a single, streamlined process.

Another key area for development is the use of photocatalysis . Visible-light-mediated reactions represent a green and powerful tool in modern organic synthesis. Research could be directed towards developing a photocatalytic method for the direct C-H iodination of the benzofuranone scaffold or for the cyclization of a suitable precursor to form the 5-iodo derivative. Such methods would utilize low-cost, renewable energy sources and avoid the need for harsh reagents often associated with traditional iodination reactions.

Furthermore, the exploration of novel catalytic systems will be central to advancing the synthesis of this compound. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, thereby reducing waste and production costs. Additionally, the investigation of enzymatic or bio-inspired catalytic methods could offer highly selective and environmentally friendly synthetic routes. While biocatalysis is still an emerging field for this class of compounds, its potential for sustainable and stereoselective synthesis warrants significant future investigation.

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The presence of both a reactive iodine atom and a lactone functionality within the this compound scaffold opens the door to a wide range of chemical transformations, many of which remain unexplored. Future research should aim to move beyond conventional cross-coupling reactions and delve into more unconventional reactivity patterns.

A significant area for future investigation is the exploration of C-H activation reactions on the benzofuranone core. nih.govprinceton.eduethernet.edu.ethw.ac.ukethernet.edu.et While the iodine atom provides a handle for traditional cross-coupling, direct functionalization of other C-H bonds on the molecule could provide more efficient and novel pathways for derivatization. Research could focus on developing catalytic systems that selectively activate specific C-H bonds, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials.

The potential for radical reactions involving this compound is another fertile ground for research. uchicago.edu The carbon-iodine bond can be homolytically cleaved under various conditions to generate an aryl radical, which can then participate in a range of cyclization, addition, and cross-coupling reactions. Future studies could explore the use of photoredox catalysis to initiate these radical processes under mild conditions, leading to the synthesis of complex polycyclic structures.

Moreover, the phenomenon of "halogen dance" reactions , where a halogen atom migrates to a different position on an aromatic ring under the influence of a strong base, could be investigated for this specific molecule. researchgate.net Understanding and controlling this reactivity could provide access to other isomeric iodobenzofuranones that may be difficult to synthesize through direct methods.

The development of mechanochemical methods for the transformation of this compound also presents an exciting and sustainable research avenue. rsc.org By using mechanical force to induce chemical reactions, often in the absence of solvents, these methods can offer unique reactivity and selectivity compared to traditional solution-phase chemistry.

Integration into Advanced Total Synthesis Strategies of Complex Molecules

The unique structural and electronic properties of this compound make it a potentially valuable building block in the total synthesis of complex natural products and other intricate molecular architectures. documentsdelivered.comresearchgate.netdigitellinc.com Future research in this area will focus on strategically incorporating this scaffold into synthetic routes to access novel and biologically significant molecules.

The iodinated benzofuranone core can serve as a versatile intermediate that can be elaborated at multiple positions. The iodine atom is a key functional handle for the introduction of various substituents through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the late-stage diversification of synthetic intermediates, a powerful strategy in the synthesis of natural product analogues for structure-activity relationship studies.

Future total synthesis campaigns could leverage this compound as a precursor to natural products containing the benzofuranone motif. For instance, it could be envisioned as a key component in the synthesis of compounds with potential medicinal applications. The ability to introduce a wide range of functional groups at the 5-position via the iodine handle provides a strategic advantage in accessing a diverse library of related compounds.

Furthermore, the lactone moiety of this compound can be subjected to various transformations, such as ring-opening, reduction, or reaction with nucleophiles, to construct more complex heterocyclic systems. This dual functionality of a modifiable aromatic ring and a reactive lactone makes it a powerful tool for the construction of polycyclic and stereochemically rich molecules.

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the exploration of this compound's chemical space. Future research should leverage this synergy to gain deeper insights into the molecule's properties, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to predict and rationalize the reactivity of this compound. rsc.orgresearchgate.net For instance, computational studies can help to elucidate the mechanisms of novel reactions, predict the regioselectivity of C-H activation, and understand the factors controlling unconventional reactivity patterns. This predictive power can guide experimental design, saving time and resources by focusing on the most promising reaction pathways.

In the context of total synthesis, computational modeling can aid in retrosynthetic analysis by identifying the most strategic disconnections and predicting the feasibility of key synthetic steps involving this compound. Molecular modeling can also be used to study the conformational preferences of complex intermediates and transition states, providing crucial insights for stereoselective synthesis.

Furthermore, the synergy between experimental and computational methods can be applied to the design of new functional materials. Computational screening of virtual libraries of this compound derivatives can identify candidates with desirable electronic or optical properties. These theoretical predictions can then be validated through targeted synthesis and experimental characterization, creating a feedback loop that accelerates the discovery of new materials.

Potential for Derivatization Towards New Functional Materials (non-biological)

While much of the focus on benzofuranone derivatives has been on their biological activity, the unique electronic and structural features of this compound suggest its potential as a scaffold for the development of novel non-biological functional materials. Future research in this area will involve the creative derivatization of this core structure to impart specific physical and chemical properties.

The presence of an iodine atom allows for the facile introduction of various organic and organometallic moieties through cross-coupling reactions. This could be exploited to synthesize novel conjugated polymers incorporating the benzofuranone unit. Such materials could possess interesting electronic and photophysical properties, making them potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the polar lactone group and the polarizable iodine atom could contribute to interesting self-assembly and crystal engineering properties. By designing and synthesizing derivatives with specific intermolecular interactions, it may be possible to create novel supramolecular structures with tailored properties, such as liquid crystals or porous materials for gas storage and separation.

The derivatization of this compound could also lead to the development of new chemosensors . By attaching a receptor unit that can selectively bind to a target analyte, changes in the photophysical properties of the benzofuranone core upon binding could be used for sensing applications. The heavy iodine atom could also be beneficial in promoting intersystem crossing, potentially leading to phosphorescent materials for sensing and imaging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.